The synthesis of AB-FUBINACA isomer 1 typically involves several key steps:
Specific synthetic routes may vary, but the general approach focuses on maintaining high selectivity for the desired isomer during each stage of synthesis .
AB-FUBINACA isomer 1 undergoes various chemical reactions typical for synthetic cannabinoids:
These reactions are critical for understanding its stability and behavior in biological systems .
The mechanism of action for AB-FUBINACA isomer 1 primarily involves its interaction with cannabinoid receptors:
Studies indicate that AB-FUBINACA isomer 1 exhibits significantly higher potency than Δ9-tetrahydrocannabinol, suggesting a robust interaction with receptor sites .
AB-FUBINACA isomer 1 possesses several notable physical and chemical properties:
These properties influence its handling during research and application in various settings .
AB-FUBINACA isomer 1 has several applications in scientific research:
The ongoing research into synthetic cannabinoids like AB-FUBINACA highlights their significance in both clinical and forensic contexts .
Synthetic cannabinoids (SCs) were initially developed in academic and pharmaceutical laboratories to explore the therapeutic potential of cannabinoid receptors (CB1 and CB2) for pain management, inflammation, and degenerative diseases. Unlike phytocannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC), SCs are designed for enhanced receptor affinity and metabolic stability. Indazole- and indole-derived SCs, such as the JWH and AB-series, emerged as dominant structural classes due to their high potency and adaptability for structure-activity relationship (SAR) studies [1] [7]. These compounds became significant in forensic science following their diversion to recreational markets as "Spice" or "K2" products, often evading regulatory controls through structural modifications [4] [8].
AB-FUBINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) was patented by Pfizer in 2009 (WO 2009/106982) as an analgesic candidate targeting CB1 receptors [1] [8]. Its core structure features:
Regioisomerism in AB-FUBINACA analogues arises from positional variations in two regions:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: